ethyl 2-[2-oxo-3-[[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate
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Overview
Description
Ethyl 2-[2-oxo-3-[[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate is a complex organic compound with a unique structure that includes a benzazepine ring, a triazole ring, and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-oxo-3-[[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate typically involves multi-step organic reactions. The key steps include the formation of the benzazepine ring, the introduction of the triazole ring, and the attachment of the cyclohexadienone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-oxo-3-[[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
Ethyl 2-[2-oxo-3-[[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-oxo-3-[[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-[2-oxo-3-[[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate is unique due to its combination of structural features, including the benzazepine and triazole rings, which are not commonly found together in other compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5g/mol |
IUPAC Name |
ethyl 2-[3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C22H22N4O4S/c1-2-30-19(28)13-26-16-9-5-3-7-14(16)11-12-18(21(26)29)31-22-23-20(24-25-22)15-8-4-6-10-17(15)27/h3-10,18,27H,2,11-13H2,1H3,(H,23,24,25) |
InChI Key |
CAIDZHSXEJEGPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=CC=C4O |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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